An In-depth Technical Guide to 2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid
An In-depth Technical Guide to 2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid, a substituted benzamide derivative of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document compiles available information on its structure, plausible synthetic routes based on established chemical principles, and potential biological activities inferred from structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel small molecules for therapeutic applications.
Chemical Structure and Properties
2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid is a complex aromatic molecule characterized by a central benzoic acid core. It features a chloro substituent at the 2-position and a benzamido group at the 4-position. The benzamido moiety is further substituted with a fluoro group at the 5-position and a methyl group at the 2-position of its phenyl ring.
| Property | Value |
| CAS Number | 168080-49-7 |
| Molecular Formula | C₁₅H₁₁ClFNO₃ |
| Molecular Weight | 307.71 g/mol |
| IUPAC Name | 2-chloro-4-[(5-fluoro-2-methylbenzoyl)amino]benzoic acid |
| Synonyms | 2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid; Benzoic acid, 2-chloro-4-[(5-fluoro-2-methylbenzoyl)amino]- |
Proposed Synthesis
The proposed overall synthesis workflow is depicted below:
Caption: Proposed synthetic workflow for 2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid.
Experimental Protocols for Precursor Synthesis
Detailed experimental protocols for the synthesis of the key precursors, 4-Amino-2-chlorobenzoic acid and 5-Fluoro-2-methylbenzoyl chloride, can be adapted from the literature.
2.1.1. Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-Chloro-4-nitrobenzoic Acid
This procedure involves the reduction of the nitro group of 2-Chloro-4-nitrobenzoic acid.
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Materials:
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2-Chloro-4-nitrobenzoic acid
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Reducing agent (e.g., Sodium borohydride (NaBH₄) with a catalyst like Ag/MMT, or a metal/acid system like iron powder in acidic solution)
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Solvent (e.g., Methanol, isopropanol)
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Base (e.g., Potassium hydroxide (KOH))
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Extraction solvent (e.g., Ethyl acetate)
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Deionized water
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Procedure (Catalytic Reduction Example):
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In a reaction vessel, dissolve 2-chloro-4-nitrobenzoic acid and a base such as KOH in a suitable solvent like isopropanol.
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Add a catalytic amount of a pre-prepared catalyst (e.g., Ag/MMT).
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Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, the catalyst is removed by filtration.
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The filtrate is then subjected to a work-up procedure, which typically involves extraction with an organic solvent like ethyl acetate.
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The organic layers are combined, washed with water to remove any inorganic impurities, and dried over an anhydrous drying agent (e.g., sodium sulfate).
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The solvent is removed under reduced pressure to yield the crude 4-Amino-2-chlorobenzoic acid, which can be further purified by recrystallization.
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2.1.2. Synthesis of 5-Fluoro-2-methylbenzoyl Chloride from 5-Fluoro-2-methylbenzoic Acid
This is a standard conversion of a carboxylic acid to an acid chloride.
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Materials:
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5-Fluoro-2-methylbenzoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
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A catalytic amount of Dimethylformamide (DMF) if using oxalyl chloride.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a gas outlet to trap acidic gases, suspend or dissolve 5-fluoro-2-methylbenzoic acid in an anhydrous solvent.
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Slowly add an excess of thionyl chloride to the mixture.
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Gently reflux the reaction mixture until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid.
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After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation, often under reduced pressure.
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The resulting crude 5-Fluoro-2-methylbenzoyl chloride can be purified by vacuum distillation.
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Proposed Protocol for the Final Synthesis Step: Acylation
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Materials:
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4-Amino-2-chlorobenzoic acid
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5-Fluoro-2-methylbenzoyl chloride
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Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
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A non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine)
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Procedure:
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Dissolve 4-Amino-2-chlorobenzoic acid in an anhydrous aprotic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
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Add a slight excess of a non-nucleophilic base to the solution to act as an acid scavenger.
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Cool the mixture in an ice bath.
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Slowly add a solution of 5-Fluoro-2-methylbenzoyl chloride in the same anhydrous solvent to the cooled mixture.
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Allow the reaction to stir at a low temperature for a period, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
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Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.
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The product is then extracted into an organic solvent.
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The organic layer is washed sequentially with dilute acid, water, and brine, then dried over an anhydrous drying agent.
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The solvent is removed under reduced pressure to yield the crude product.
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Purification is typically achieved by recrystallization from a suitable solvent system or by column chromatography.
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Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and associated signaling pathways of 2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid are not available in the peer-reviewed literature. However, the benzamide and benzoic acid moieties are common pharmacophores found in a wide range of biologically active molecules. Structurally related compounds have been reported to exhibit various activities, suggesting potential areas of investigation for this molecule.
Inferred Areas of Biological Interest
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Anticancer Activity: Many substituted benzamides have been investigated as anticancer agents. For instance, some act as histone deacetylase (HDAC) inhibitors, which are a class of compounds that interfere with the function of enzymes that play a crucial role in gene regulation.
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Enzyme Inhibition: The structural motifs present in the target molecule are found in various enzyme inhibitors. For example, derivatives of aminobenzoic acid have been explored as inhibitors of enzymes such as soluble epoxide hydrolase.
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Antimicrobial Activity: Halogenated aromatic compounds are known to possess antimicrobial properties.
It is crucial to emphasize that these are hypothetical areas of activity based on structural analogy, and dedicated biological screening would be required to determine the actual pharmacological profile of 2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid.
A generalized logical flow for investigating the biological activity of a novel compound like this is presented below.
Caption: General workflow for the biological evaluation of a novel chemical entity.
Characterization and Data Presentation
Comprehensive characterization of the synthesized 2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid would be essential to confirm its identity and purity. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on both phenyl rings, the methyl protons, and the amide and carboxylic acid protons. The chemical shifts and coupling patterns would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, and the aromatic carbons, with splitting patterns influenced by the fluorine atom. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the amide and carboxylic acid functional groups. |
| Melting Point | A sharp melting point range, indicative of high purity. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Conclusion
2-Chloro-4-(5-fluoro-2-methylbenzamido)benzoic acid represents an interesting, yet underexplored, chemical entity. This technical guide has provided a detailed overview of its structure and a plausible synthetic strategy based on established chemical knowledge. While direct biological data is currently lacking, the structural features of this molecule suggest that it may possess interesting pharmacological properties worthy of future investigation. The experimental protocols and characterization data outlined herein provide a solid foundation for researchers to synthesize and evaluate this compound, potentially leading to the discovery of new therapeutic agents. Further research is warranted to elucidate its synthetic details and to explore its potential in various biological assays.
